4,4',6,6'-Tetrabromo-2,2'-bipyridine
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Overview
Description
4,4’,6,6’-Tetrabromo-2,2’-bipyridine is a brominated bipyridine derivative known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of four bromine atoms attached to the bipyridine core, which significantly influences its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,6,6’-Tetrabromo-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of 4,4’,6,6’-Tetrabromo-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’,6,6’-Tetrabromo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it can be either oxidized or reduced depending on the reagents and conditions used.
Coordination Reactions: It can form coordination complexes with metal ions, which are useful in catalysis and material science
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated bipyridine derivatives, while coordination reactions result in metal-bipyridine complexes.
Scientific Research Applications
4,4’,6,6’-Tetrabromo-2,2’-bipyridine has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4,4’,6,6’-Tetrabromo-2,2’-bipyridine involves its interaction with metal ions and other molecules. The bromine atoms and bipyridine core facilitate the formation of stable coordination complexes. These complexes can act as catalysts in various chemical reactions, influencing reaction pathways and enhancing reaction rates. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,2’,6,6’-Tetrabromo-4,4’-isopropylidenediphenol (Tetrabromobisphenol A): This compound is also brominated and has applications as a flame retardant
4,4’,6,6’-Tetracarboxylic acid-2,2’-bipyridine: Another bipyridine derivative with carboxylic acid groups instead of bromine atoms.
Uniqueness: 4,4’,6,6’-Tetrabromo-2,2’-bipyridine is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes with a variety of metal ions sets it apart from other bipyridine derivatives. Additionally, its applications in catalysis, material science, and biological studies highlight its versatility and importance in scientific research.
Properties
CAS No. |
111071-78-4 |
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Molecular Formula |
C10H4Br4N2 |
Molecular Weight |
471.77 g/mol |
IUPAC Name |
2,4-dibromo-6-(4,6-dibromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H4Br4N2/c11-5-1-7(15-9(13)3-5)8-2-6(12)4-10(14)16-8/h1-4H |
InChI Key |
KHPXNGFYZBYVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C2=NC(=CC(=C2)Br)Br)Br)Br |
Origin of Product |
United States |
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